molecular formula C8H8BrClN2O B6267015 (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride CAS No. 1820686-95-0

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride

Cat. No.: B6267015
CAS No.: 1820686-95-0
M. Wt: 263.5
InChI Key:
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Description

“(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C8H8BrClN2O and a molecular weight of 263.52 . It is a derivative of benzoxazole, which is a heterocyclic compound consisting of a benzene ring fused to an isoxazole ring .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrN2O.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .


Physical And Chemical Properties Analysis

“this compound” is a powder . The compound’s storage temperature and boiling point are not specified in the sources I found .

Scientific Research Applications

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has a wide range of scientific research applications, including its use as an intermediate in the synthesis of pharmaceutical compounds, as a reagent in organic synthesis, and as a fluorescent label for proteins. This compound has also been used as a catalyst for the synthesis of polymers and as a ligand for metal complexes. In addition, this compound has been used in the synthesis of metal-organic frameworks and as a precursor for the synthesis of metal nanoparticles.

Mechanism of Action

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride acts as a nucleophile, which means that it can react with an electrophile to form a new bond. This reaction is known as a substitution reaction and is the basis of many of the scientific research applications of this compound. In addition, this compound can act as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This allows this compound to form complexes with metal ions, which is another important scientific research application of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to have antioxidant and anti-inflammatory properties, as well as being an inhibitor of the enzyme lipoxygenase.

Advantages and Limitations for Lab Experiments

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several advantages for use in lab experiments. It is relatively easy to synthesize, is relatively stable, and is soluble in a range of organic solvents. In addition, this compound is relatively non-toxic and has a wide range of applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively expensive reagent, and its solubility in water is limited. In addition, this compound is sensitive to oxidation and can be decomposed under certain conditions.

Future Directions

There are several potential future directions for the use of (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride in scientific research. This compound could be used as a fluorescent label for proteins, as a catalyst for the synthesis of polymers, and as a precursor for the synthesis of metal nanoparticles. In addition, this compound could be used in the synthesis of metal-organic frameworks and as a ligand for metal complexes. Finally, this compound could be used as a reagent in organic synthesis and as an intermediate in the synthesis of pharmaceutical compounds.

Synthesis Methods

(6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is synthesized from benzoxazole and bromomethane. The reaction is carried out in a two-step process, with bromomethane being added to benzoxazole in the first step to form the intermediate benzoxazol-2-ylmethyl bromide. This intermediate is then reacted with hydrochloric acid in the second step to give this compound as the final product. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the product.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The specific hazard statements and precautionary statements are not provided in the sources I found .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves the reaction of 6-bromo-2-aminophenol with formaldehyde and hydrochloric acid to form the intermediate 6-bromo-2-(hydroxymethyl)phenol. This intermediate is then reacted with cyanogen bromide to form the key intermediate 6-bromo-1,3-benzoxazol-2-ylcyanomethyl ether, which is subsequently hydrolyzed with hydrochloric acid to yield the final product as the hydrochloride salt.", "Starting Materials": [ "6-bromo-2-aminophenol", "formaldehyde", "hydrochloric acid", "cyanogen bromide" ], "Reaction": [ "Step 1: 6-bromo-2-aminophenol is reacted with formaldehyde and hydrochloric acid to form 6-bromo-2-(hydroxymethyl)phenol.", "Step 2: 6-bromo-2-(hydroxymethyl)phenol is reacted with cyanogen bromide to form 6-bromo-1,3-benzoxazol-2-ylcyanomethyl ether.", "Step 3: 6-bromo-1,3-benzoxazol-2-ylcyanomethyl ether is hydrolyzed with hydrochloric acid to yield (6-bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride as the final product." ] }

1820686-95-0

Molecular Formula

C8H8BrClN2O

Molecular Weight

263.5

Purity

70

Origin of Product

United States

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